molecular formula C15H23NO B3877390 N-(sec-butyl)-4-tert-butylbenzamide CAS No. 302909-60-0

N-(sec-butyl)-4-tert-butylbenzamide

Cat. No.: B3877390
CAS No.: 302909-60-0
M. Wt: 233.35 g/mol
InChI Key: QQZQVFOVCGLRFI-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-4-tert-butylbenzamide” is a compound that contains a sec-butyl group and a tert-butyl group attached to a benzamide core . The sec-butyl group is a four-carbon alkyl radical with the general chemical formula -CH(CH3)-CH2-CH3 . The tert-butyl group is also a four-carbon alkyl radical, but with the formula -C(CH3)3 . Benzamide is a simple amide derived from benzoic acid, with the formula C6H5C(O)NH2.


Molecular Structure Analysis

The sec-butyl group in “this compound” is chiral, meaning it has a non-superimposable mirror image . This could potentially give rise to different stereoisomers of the compound, which may have different properties or activities.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, butyl groups are generally non-polar and hydrophobic, which could influence the solubility of “this compound” in different solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many butyl-containing compounds are flammable .

Properties

IUPAC Name

N-butan-2-yl-4-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-6-11(2)16-14(17)12-7-9-13(10-8-12)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQVFOVCGLRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233773
Record name 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-60-0
Record name 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302909-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(SEC-BUTYL)-4-TERT-BUTYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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